molecular formula C11H15BrClN B2579056 2-(3-Bromophenyl)piperidine HCl CAS No. 1820684-20-5

2-(3-Bromophenyl)piperidine HCl

Cat. No.: B2579056
CAS No.: 1820684-20-5
M. Wt: 276.6
InChI Key: WJPCCPSHEGNAIM-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity . The compound 2-(3-Bromophenyl)piperidine hydrochloride is characterized by the presence of a bromophenyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(3-Bromophenyl)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, organolithium compounds.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling: Boronic acids, palladium catalysts.

Major Products Formed

    Substitution: Various substituted phenylpiperidine derivatives.

    Oxidation: Piperidone derivatives.

    Reduction: Reduced phenylpiperidine derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-(3-Bromophenyl)piperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)piperidine hydrochloride
  • 2-(2-Bromophenyl)piperidine hydrochloride
  • 2-(3-Chlorophenyl)piperidine hydrochloride
  • 2-(3-Fluorophenyl)piperidine hydrochloride

Uniqueness

2-(3-Bromophenyl)piperidine hydrochloride is unique due to the specific position of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles and reactivity patterns, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(3-bromophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;/h3-5,8,11,13H,1-2,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPCCPSHEGNAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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